Introduction: The Strategic Importance of Bifunctional Linkers
Introduction: The Strategic Importance of Bifunctional Linkers
An In-Depth Technical Guide to 7-Bromoheptan-1-amine Hydrobromide: A Heterobifunctional Linker for Advanced Synthesis
In the landscape of modern drug discovery and materials science, the ability to covalently connect distinct molecular entities is paramount. This requirement has led to the development of heterobifunctional linkers—molecules possessing two different reactive functional groups. 7-Bromoheptan-1-amine hydrobromide is a quintessential example of such a linker, offering a strategic seven-carbon aliphatic chain terminated by a primary amine and a primary alkyl bromide. Its hydrobromide salt form ensures stability and enhances handling characteristics for this otherwise reactive molecule.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-bromoheptan-1-amine hydrobromide, with a particular focus on its utility for researchers and scientists in pharmaceutical development. We will explore the causality behind its synthetic routes and illustrate its application in constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Profile
The physical properties of 7-Bromoheptan-1-amine hydrobromide are summarized below. As a salt, it is a solid at room temperature and is generally expected to have good solubility in polar protic solvents.
Core Properties
| Property | Value | Source(s) |
| Chemical Name | 7-Bromoheptan-1-amine hydrobromide | [1][2] |
| Synonyms | 7-Bromo-1-heptanamine hydrobromide | [1][3] |
| CAS Number | 1082678-45-2 | [1][2][3] |
| Molecular Formula | C₇H₁₇Br₂N | [1][2] |
| Molecular Weight | 275.03 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | ≥95% (Commercially available) | [3] |
| Storage Conditions | 2-8°C or Room Temp, Inert Atmosphere | [1][3] |
Predicted Spectroscopic Signatures
While specific spectral data is not widely published, the structure of 7-Bromoheptan-1-amine hydrobromide allows for a confident prediction of its key spectroscopic features. This predictive analysis is a crucial step in experimental design for verifying the identity and purity of the compound.
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¹H NMR (in D₂O):
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δ ~3.45 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
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δ ~3.00 ppm (t, 2H): Triplet for the two protons on the carbon adjacent to the ammonium group (-CH₂NH₃⁺).
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δ ~1.88 ppm (quintet, 2H): Multiplet for the protons on the carbon beta to the bromine.
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δ ~1.65 ppm (quintet, 2H): Multiplet for the protons on the carbon beta to the ammonium group.
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δ ~1.40 ppm (m, 4H): Overlapping multiplets for the remaining four protons of the central methylene groups.
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-
¹³C NMR (in D₂O):
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δ ~40 ppm: Signal for the carbon attached to the nitrogen (-CH₂NH₃⁺).
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δ ~35 ppm: Signal for the carbon attached to the bromine (-CH₂Br).
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δ ~25-32 ppm: A series of signals corresponding to the five internal methylene carbons.
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-
FT-IR (KBr Pellet):
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2800-3100 cm⁻¹ (broad): Strong, broad absorption due to the N-H stretching of the primary ammonium salt (R-NH₃⁺).
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2930 & 2855 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.
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~1600 cm⁻¹ & ~1500 cm⁻¹ (medium): N-H bending (asymmetric and symmetric) vibrations.
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~650 cm⁻¹ (strong): C-Br stretching vibration.
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Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing primary amines from primary alkyl halides is the Gabriel Synthesis .[4] This method prevents the over-alkylation that plagues direct amination with ammonia.[5] For 7-Bromoheptan-1-amine, the logical starting material is 1,7-dibromoheptane. The process involves nucleophilic substitution with potassium phthalimide, followed by liberation of the desired amine.[6][7]
Experimental Protocol: Gabriel Synthesis of 7-Bromoheptan-1-amine
This protocol is a self-validating system. Successful formation of the phthalimide intermediate (Step 2) is easily monitored by TLC, and the final product's identity is confirmed by the spectroscopic methods detailed above.
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Step 1: N-Alkylation of Potassium Phthalimide
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To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.5 M), add 1,7-dibromoheptane (1.2 eq). The slight excess of the dibromide minimizes the formation of the bis-substituted byproduct.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the consumption of potassium phthalimide by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
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After cooling to room temperature, pour the mixture into ice-water. The N-(7-bromoheptyl)phthalimide intermediate will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.
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-
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried N-(7-bromoheptyl)phthalimide intermediate (1.0 eq) in ethanol (~0.4 M).
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) to the suspension.
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Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form, typically within 1-2 hours.
-
After cooling, acidify the mixture with concentrated HCl (aq) to pH ~1 to protonate the liberated amine and precipitate any remaining phthalhydrazide.
-
Filter off the solid phthalhydrazide and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-bromoheptan-1-amine hydrochloride as a solid.
-
-
Step 3: Conversion to Hydrobromide Salt and Purification
-
Dissolve the crude hydrochloride salt in a minimal amount of water.
-
Basify the solution with aqueous NaOH to deprotonate the amine, which may separate as an oil or be extracted with a solvent like dichloromethane.
-
Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a 48% aqueous solution of hydrobromic acid (HBr) dropwise until the solution is acidic.
-
The 7-Bromoheptan-1-amine hydrobromide salt will precipitate. Cool the mixture in an ice bath to maximize yield.
-
Collect the white solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the pure product.
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Chemical Reactivity and Applications in Drug Development
The synthetic utility of 7-bromoheptan-1-amine hydrobromide stems from the orthogonal reactivity of its two terminal functional groups.
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The Amine Terminus: The primary amine (typically deprotonated in situ with a non-nucleophilic base like diisopropylethylamine, DIPEA) is a potent nucleophile. It readily participates in:
-
Amide Bond Formation: Acylation with carboxylic acids (using coupling agents like HATU), acid chlorides, or active esters.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
The Bromide Terminus: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It reacts with a wide range of nucleophiles, including:
-
Phenoxides and Alkoxides (Ether formation)
-
Carboxylates (Ester formation)
-
Thiolates (Thioether formation)
-
Azides (leading to an alkyl azide, which can be further reduced to an amine or used in click chemistry)
-
This dual reactivity makes it an ideal linker for conjugating two different molecules, a common strategy in the development of antibody-drug conjugates (ADCs) and PROTACs.
Illustrative Application: A PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[8] The linker is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[9] The seven-carbon chain of 7-bromoheptan-1-amine provides a flexible, lipophilic spacer often found in successful PROTACs.
The following workflow illustrates how 7-bromoheptan-1-amine hydrobromide can be used to synthesize a PROTAC targeting a hypothetical kinase (POI) for degradation via the Cereblon (CRBN) E3 ligase.
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Step A: Warhead Functionalization. A kinase inhibitor "Warhead-OH" (containing a nucleophilic phenol) is reacted with 1,7-dibromoheptane under basic conditions (e.g., K₂CO₃ in acetone) in an Sₙ2 reaction. This attaches the seven-carbon linker with a terminal bromide, yielding Intermediate 1 .
-
Step B: Linker Modification. Intermediate 1 is then reacted with sodium azide (NaN₃) to convert the terminal bromide into an azide (Intermediate 2 ). This is a common strategy to avoid direct amination and introduce a versatile functional handle.
-
Step C: Amine Installation. The azide in Intermediate 2 is reduced to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction, yielding the functionalized warhead with a terminal amine linker, Intermediate 3 .
-
Step D: Final PROTAC Assembly. The amine of Intermediate 3 is coupled to the carboxylic acid of an E3 ligase ligand (e.g., Pomalidomide-acid) using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF) to form the final PROTAC Molecule via a stable amide bond.
Note: While this example uses a multi-step approach starting from 1,7-dibromoheptane to build the linker onto the warhead first, an alternative convergent synthesis could involve first reacting 7-bromoheptan-1-amine with the E3 ligase ligand and then using the bromide terminus to alkylate the warhead.
Workflow Visualization
Caption: Illustrative workflow for PROTAC synthesis using a C7 alkyl linker.
Safety and Handling
7-Bromoheptan-1-amine hydrobromide is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements:
-
Signal Word: Danger[3]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by the supplier.[3]
Conclusion
7-Bromoheptan-1-amine hydrobromide is more than just a chemical intermediate; it is a versatile and enabling tool for molecular construction. Its well-defined structure, featuring a seven-carbon spacer with orthogonally reactive amine and bromide termini, provides a reliable and flexible solution for linking distinct chemical moieties. The principles of its synthesis are grounded in classic, high-yielding organic reactions, ensuring its accessibility. For researchers in drug development, particularly in the burgeoning field of targeted protein degradation, this linker is an invaluable component for systematically probing structure-activity relationships and optimizing the next generation of therapeutics.
References
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Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Available at: [Link]
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Leonard, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
- Process for the preparation of alkyl-halides. (1992). Google Patents.
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Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia. Available at: [Link]
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Liang, S., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. PubMed Central (PMC), NIH. Available at: [Link]
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Lead Sciences. (n.d.). 7-Bromoheptan-1-amine hydrobromide. Lead Sciences. Available at: [Link]
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Gapon, A. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central (PMC), NIH. Available at: [Link]
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Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
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Wang, L., & He, C. (2007). Synthesis of α-amino acid derivatives and amines via activation of simple alkyl halides by zinc in water. Chemical Communications. Available at: [Link]
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Tesser, L., et al. (2022). Classification of most common linkers used in PROTAC design based on their structure and flexibility. ResearchGate. Available at: [Link]
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Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC), NIH. Available at: [Link]
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Bhadouriya, A. (n.d.). Gabriel phthalimide synthesis. Self-published educational material. Available at: [Link]
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Khan Academy. (n.d.). Gabriel phthalimide synthesis. Khan Academy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromoheptan-1-amine. PubChem Compound Database. Available at: [Link]
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